molecular formula C6H6N2O3 B102052 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde CAS No. 18711-27-8

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde

Cat. No. B102052
CAS RN: 18711-27-8
M. Wt: 154.12 g/mol
InChI Key: XGKIWLRDLSNCRB-UHFFFAOYSA-N
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Description

“1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C6H7NO . It is also known by other names such as 2-Formyl-1-methylpyrrole, N-Methyl-2-formylpyrrole, 1-Methyl-2-formylpyrrole, N-Methylpyrrole-2-carboxaldehyde, and 1-Methyl-1H-pyrrole-2-carboxaldehyde .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The reaction shows unprecedented selectivity, avoiding the formation of pyrrolidines, cyclic imides, and lactones .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with a nitro group at the 4-position and a methyl group at the 1-position . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde” include a boiling point of 87-90 °C at 22 mm Hg and a density of 1.07 g/mL at 20 °C . The molecular weight is 109.1259 .

properties

IUPAC Name

1-methyl-4-nitropyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-7-3-5(8(10)11)2-6(7)4-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKIWLRDLSNCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492708
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde

CAS RN

18711-27-8
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methylpyrrol-2-carboxaldehyde (5 g) was dissolved in anhydrous acetic acid (50 ml), and to an ice-cold of the solution was slowly added dropwise nitric acid (1.84 ml) with stirring. The mixture was stirred at this temperature for 1 hour, and then at room temperature for 18 hours. After confirming the completion of the reaction, to the mixture was added an ice-water (200 ml), followed by slowly adding solid sodium hydroxide (20 g) thereto and stirring for 1 hour. The obtained mixture was extracted with ether (150 ml×3). The obtained organic layer was washed with aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, and then filtered. The filtrate was concentrated under reduced pressure and purified by column-chromatography (ethyl acetate/hexane=1/4) to yield the compound 22-1 (3.5 g, 49.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
49.6%

Synthesis routes and methods II

Procedure details

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